2-(Tributylstannyl)pyrimidine chemical properties
2-(Tributylstannyl)pyrimidine chemical properties
An In-depth Technical Guide to 2-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications
Introduction
2-(Tributylstannyl)pyrimidine is a vital organotin reagent extensively utilized in organic synthesis.[1][2][3][4][5] As a clear, colorless liquid, its primary role is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction.[1][2][3][4][5] This function allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its application is particularly significant in medicinal chemistry and drug development, where it serves as a key building block in the synthesis of various therapeutic agents, including potent tankyrase (TNKS) inhibitors and the anti-diabetic drug canagliflozin, a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3][4][5]
Chemical and Physical Properties
The physicochemical properties of 2-(Tributylstannyl)pyrimidine are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 153435-63-3[1][6][7] |
| Molecular Formula | C₁₆H₃₀N₂Sn[1][3][4][6] |
| Molecular Weight | 369.13 g/mol [1][3][4][8] |
| Appearance | Clear colorless liquid[1][3][4] |
| Density | 1.164 g/mL at 25 °C[1][4][8] |
| Boiling Point | 381.2 ± 25.0 °C (Predicted)[1][4] |
| Refractive Index | n20/D 1.512[1][4][8] |
| Flash Point | >110 °C[1][4] |
| pKa | 1.42 ± 0.33 (Predicted)[1][4] |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, DMSO[1][4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions[1][4] |
Core Application: The Stille Coupling Reaction
The primary utility of 2-(Tributylstannyl)pyrimidine lies in its function as a nucleophilic organotin partner in the Stille coupling reaction. This palladium-catalyzed reaction creates a new C-C bond by coupling the pyrimidine moiety with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate. The reaction is valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagent.
The general workflow for a Stille coupling reaction involving 2-(Tributylstannyl)pyrimidine is depicted below. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the stannylpyrimidine and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Experimental Protocols
Synthesis of 2-(Tributylstannyl)pyrimidine
A common synthetic route to 2-(Tributylstannyl)pyrimidine involves the reaction of 2-chloropyrimidine with a stannylating agent generated in situ. The following protocol is based on established procedures.[3][4]
Materials and Reagents:
-
Tributyltin hydride
-
2-Chloropyrimidine
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Lithium diisopropylamide (LDA) solution (e.g., 2M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Water (deionized)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in anhydrous tetrahydrofuran (20 mL) within a round-bottom flask.[3][4]
-
Slowly add a 2M solution of lithium diisopropylamide (18.75 g) to the flask. Continue stirring at 0 °C for 30 minutes.[3][4]
-
Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) dissolved in anhydrous tetrahydrofuran (20 mL) dropwise.[3][4]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[3][4]
-
Extract the aqueous layer with ethyl acetate. Combine the organic phases and concentrate under reduced pressure to remove the solvent.[3][4]
Purification:
-
Purify the crude residue by column chromatography on silica gel to yield the final product, 2-(tributylstannyl)pyrimidine.[3][4] A typical reported yield for this procedure is around 90%.[3][4]
Safety and Handling
2-(Tributylstannyl)pyrimidine is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classifications : It is classified as acutely toxic if swallowed (Acute Tox. 3), harmful in contact with skin (Acute Tox. 4), causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure (STOT RE 1).[2][9] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2][8]
-
Precautionary Statements : Users should not handle the compound until all safety precautions have been read and understood (P202).[1][2] It is crucial to avoid release to the environment (P273).[1][2] In case of ingestion, it is advised to immediately call a poison center or doctor (P301 + P310).[1][2] Appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.[2] All work should be conducted in a well-ventilated fume hood.
References
- 1. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [amp.chemicalbook.com]
- 2. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 4. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. scbt.com [scbt.com]
- 7. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [amp.chemicalbook.com]
- 8. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.kyberlife.com [cdn.kyberlife.com]
